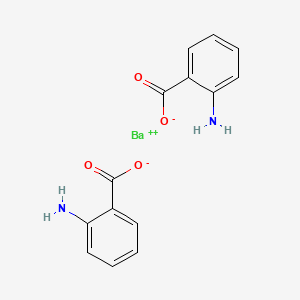

2-aminobenzoate;barium(2+)

説明

Contextualization of 2-Aminobenzoate (B8764639) Complexes within Inorganic and Coordination Chemistry

The 2-aminobenzoate anion, derived from the deprotonation of 2-aminobenzoic acid (anthranilic acid), is a versatile ligand in coordination chemistry. wikipedia.orgnih.gov It possesses two potential donor sites for metal coordination: the carboxylate group and the amino group. acs.orgnih.gov This dual functionality allows it to act as a chelating or bridging ligand, leading to the formation of a diverse array of coordination complexes with varying dimensionalities, from simple mononuclear species to complex coordination polymers. acs.orgwikipedia.org

The coordination behavior of the 2-aminobenzoate ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating molecules such as water. acs.orgresearchgate.net For instance, in some complexes, only the carboxylate group coordinates to the metal center, while in others, both the carboxylate and amino groups are involved in bonding. acs.orgnih.gov This variability in coordination modes contributes to the rich structural chemistry of 2-aminobenzoate complexes. The study of these complexes provides valuable information on the principles of ligand design and the construction of novel metal-organic frameworks (MOFs). researchgate.net

Historical Perspectives on Barium Carboxylate Coordination Chemistry Investigations

The investigation of barium carboxylate coordination chemistry is part of the broader exploration of alkaline earth metal complexes. Barium, as the fifth element in group 2 of the periodic table, is a soft, silvery alkaline earth metal. wikipedia.org While the chemistry of lighter alkaline earth metals like magnesium and calcium has been extensively studied due to their biological significance, the coordination chemistry of barium has also received considerable attention. acs.org

Historically, interest in barium carboxylates has been driven by their potential applications in various fields, including as precursors for the synthesis of advanced materials. ontosight.ai The large ionic radius of the Ba(2+) ion allows for high coordination numbers, often greater than six, leading to the formation of complex and often polymeric structures. acs.orgwikipedia.org

Early studies on barium carboxylates laid the groundwork for understanding their synthesis and basic properties. The first report on group 2 metal anthranilates, including the barium complex, appeared in 1960 and focused on their synthesis and spectroscopic characterization. acs.orgacs.org Over the years, advancements in analytical techniques, particularly single-crystal X-ray diffraction, have enabled detailed structural elucidation of these compounds, revealing intricate coordination networks and bonding patterns. acs.orgacs.orgresearchgate.net

The study of barium carboxylates has contributed to the development of coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.orgnd.edu The ability of carboxylate ligands to bridge multiple barium centers is a key factor in the construction of these extended structures. researchgate.netacs.org Research in this area continues to evolve, with ongoing efforts to synthesize new barium carboxylate complexes with novel architectures and to explore their potential in areas such as catalysis and materials science. researchgate.net

Detailed Research Findings on Barium 2-Aminobenzoate

The synthesis of barium 2-aminobenzoate ([Ba(2-aba)₂(OH₂)₂]∞) can be achieved through the reaction of a barium(II) salt, such as barium chloride dihydrate (BaCl₂·2H₂O), with 2-aminobenzoic acid in a basic aqueous methanol (B129727) solution. nih.govacs.org The reaction is typically carried out at a pH of approximately 10, which is necessary to facilitate the deprotonation of the amino acid. acs.org An alternative synthetic route involves the use of barium acetate (B1210297). nih.govacs.org The resulting product is a thermally stable solid that does not melt or decompose at temperatures below 250°C. nih.govacs.org

Crystal and Molecular Structure

Single-crystal X-ray diffraction studies have revealed that barium 2-aminobenzoate possesses a polymeric structure in the solid state. acs.orgnih.govacs.org The barium ion (Ba²⁺) in the complex exhibits a high coordination number of nine. acs.orgnih.govacs.org This is a common feature for the larger alkaline earth metal ions. acs.org

The coordination sphere of the barium ion is comprised of oxygen and nitrogen donor atoms from the 2-aminobenzoate ligands and water molecules. acs.orgnih.govacs.org Specifically, the carboxylate groups of the 2-aminobenzoate ligands exhibit both chelating and bridging coordination modes. nih.govacs.org Furthermore, unlike in the corresponding calcium complex where the amino group does not coordinate, in the barium complex, the amino group of one of the anthranilate ligands is directly bonded to the metal center. acs.orgnih.gov This participation of the amino group in coordination is also observed in the strontium analogue. acs.orgnih.govacs.org

The bridging nature of the carboxylate anions and the presence of hydrogen bonding interactions involving the coordinated water molecules and the amino groups contribute to the formation of an extended polymeric network in the solid state. acs.orgnih.govacs.org

Spectroscopic and Thermal Analysis

Infrared (IR) spectroscopy is a key technique for characterizing barium 2-aminobenzoate. The IR spectrum provides evidence for the coordination of both the carboxylate and amino groups to the barium ion. acs.org The positions of the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are indicative of its coordination mode. acs.org

Thermal analysis, such as thermogravimetric analysis (TGA), shows that the coordinated water molecules in the structure are lost at temperatures below 200°C. nih.govacs.org The compound itself is thermally stable up to 250°C. nih.govacs.org

The following table summarizes key data for Barium 2-Aminobenzoate:

| Property | Value | Reference |

| Chemical Formula | [Ba(2-aba)₂(OH₂)₂]∞ | acs.orgnih.govacs.org |

| Coordination Number of Ba²⁺ | 9 | acs.orgnih.govacs.org |

| Coordination Environment | Oxygen and Nitrogen donors | acs.orgnih.govacs.org |

| Ligand Coordination | Chelating and bridging carboxylate, coordinating amino group | acs.orgnih.govacs.org |

| Structure | Polymeric network | acs.orgnih.govacs.org |

| Thermal Stability | Stable up to 250°C | nih.govacs.org |

Structure

3D Structure of Parent

特性

CAS番号 |

93762-40-4 |

|---|---|

分子式 |

C14H12BaN2O4 |

分子量 |

409.58 g/mol |

IUPAC名 |

2-aminobenzoate;barium(2+) |

InChI |

InChI=1S/2C7H7NO2.Ba/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |

InChIキー |

BQGRYQAYMHKCRJ-UHFFFAOYSA-L |

正規SMILES |

C1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.[Ba+2] |

製品の起源 |

United States |

Synthetic Methodologies for Barium 2 Aminobenzoate Complexes

Solution-Phase Synthesis Routes of Barium 2-Aminobenzoate (B8764639) Compounds

Solution-phase synthesis represents the most conventional and well-documented approach to producing barium 2-aminobenzoate. This method typically involves the reaction of a soluble barium salt with 2-aminobenzoic acid in a suitable solvent system.

A primary route for the synthesis of barium 2-aminobenzoate utilizes barium chloride (BaCl₂) as the starting material. In a representative synthesis, barium chloride dihydrate (MCl₂·nH₂O where M is Ba) is treated with 2-aminobenzoic acid (2-abaH) in a 1:2 molar ratio. acs.org The reaction is carried out in a basic aqueous solution, with the pH adjusted to approximately 10 through the addition of aqueous ammonia (B1221849) (NH₃). acs.org This basic environment is crucial for the deprotonation of the carboxylic acid group of the 2-aminobenzoic acid, facilitating its coordination to the barium ion. acs.org The resulting product is the anthranilate complex [Ba(2-aba)₂(OH₂) ]∞, which forms as a solid. acs.org

An alternative and equally effective solution-phase synthesis employs barium acetate (B1210297) as the precursor. This method offers the advantage of avoiding halide impurities in the final product. The reaction stoichiometry and conditions are similar to those used with barium halide precursors. Barium acetate is reacted with 2-aminobenzoic acid, and the resulting barium 2-aminobenzoate complex can be isolated from the solution. acs.org This pathway also yields the hydrated complex, [Ba(2-aba)₂(OH₂) ]∞. acs.org

Interactive Data Table: Solution-Phase Synthesis of Barium 2-Aminobenzoate

| Precursor | Reagent | Solvent System | pH | Product |

| Barium Chloride Dihydrate | 2-Aminobenzoic Acid | MeOH/H₂O/NH₃ | ~10 | [Ba(2-aba)₂(OH₂)]∞ |

| Barium Acetate | 2-Aminobenzoic Acid | Not specified | Not specified | [Ba(2-aba)₂(OH₂)]∞ |

Advanced Synthetic Strategies for Barium 2-Aminobenzoate Analogues

While solution-phase methods are well-established for the synthesis of the parent barium 2-aminobenzoate complex, the exploration of advanced synthetic strategies for producing analogues with modified properties remains a developing area.

Ligand modification is a powerful tool in coordination chemistry for fine-tuning the properties of metal complexes. This can involve altering the steric or electronic characteristics of the ligand to influence the structure, stability, and reactivity of the resulting complex. In the context of barium 2-aminobenzoate, this could entail introducing substituents onto the aromatic ring of the 2-aminobenzoate ligand. However, a review of the current scientific literature does not yield specific examples of the synthesis of derived barium complexes through this approach with 2-aminobenzoate. While the synthesis of metal complexes with derivatives of aminobenzoic acids is known for other metals, the application of these modified ligands to form barium complexes is not well-documented.

Metal Vapor Synthesis (MVS) is an advanced technique that involves the co-condensation of metal atoms with a ligand vapor at low temperatures. This method can provide access to novel complexes, particularly those in low oxidation states or with unusual coordination geometries. While MVS has been employed to synthesize organometallic barium compounds, its application in preparing barium complexes with N,O-donor ligands like 2-aminobenzoate has not been reported in the scientific literature. The high reactivity of barium metal vapor and the potential for decomposition of the 2-aminobenzoate ligand under MVS conditions present significant synthetic challenges that have yet to be overcome.

Structural Elucidation of Barium 2 Aminobenzoate Coordination Species

Single Crystal X-ray Diffraction Analysis of Barium 2-Aminobenzoate (B8764639) Compounds

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of a crystalline solid's atomic arrangement. Through the analysis of diffraction patterns produced when a single crystal is irradiated with X-rays, a complete and precise model of the crystal structure can be obtained. For the barium 2-aminobenzoate complex, with the chemical formula [Ba(2-aba)₂(H₂O)]∞, SC-XRD studies have been instrumental in revealing its intricate structural details. google.comnih.gov

Determination of Unit Cell Parameters and Crystallographic Space Groups

The foundational data obtained from an SC-XRD experiment includes the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit in the crystal lattice—and the crystallographic space group, which describes the symmetry elements present in the structure. For the barium 2-aminobenzoate coordination polymer, [Ba(2-aba)₂(H₂O)]∞, these parameters have been meticulously determined.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.345(2) |

| b (Å) | 22.456(4) |

| c (Å) | 7.998(2) |

| β (°) | 116.48(2) |

| V (ų) | 1341.2(5) |

| Z | 4 |

This data is based on the single-crystal X-ray diffraction study of [Ba(2-aba)₂(H₂O)]∞.

Elucidation of the Barium(II) Coordination Environment and Geometries

The coordination environment of the central barium(II) ion is a key feature of the complex's structure. In [Ba(2-aba)₂(H₂O)]∞, the barium ion is nine-coordinate. google.comnih.gov This high coordination number is not uncommon for the large Ba²⁺ ion. The coordination sphere is comprised of oxygen and nitrogen atoms from the 2-aminobenzoate ligands and a water molecule. Specifically, the barium center is bonded to seven oxygen atoms and two nitrogen atoms. The resulting coordination geometry is a distorted tricapped trigonal prism.

Characterization of 2-Aminobenzoate Ligand Coordination Modes (Chelating and Bridging)

The 2-aminobenzoate (anthranilate) ligand is versatile in its coordination behavior due to the presence of both a carboxylate group and an amino group. In the structure of [Ba(2-aba)₂(H₂O)]∞, the carboxylate groups of the 2-aminobenzoate ligands exhibit both chelating and bridging coordination modes. google.comnih.gov

One carboxylate group acts in a bidentate chelating fashion, binding to a single barium center through both of its oxygen atoms. Another carboxylate group displays a bridging mode, connecting two different barium centers. This bridging is crucial for the formation of the polymeric structure.

Identification of Polymeric Chain Architectures in the Solid State

The combination of bridging carboxylate groups and the coordination of the amino group leads to the formation of a one-dimensional polymeric chain architecture for [Ba(2-aba)₂(H₂O)]∞ in the solid state. google.comnih.gov These chains are extended along a specific crystallographic axis. The individual polymeric chains are further organized in the crystal lattice through intermolecular interactions, such as hydrogen bonding involving the coordinated water molecule and the amino groups, creating a stable three-dimensional supramolecular network.

Powder X-ray Diffraction Investigations of Barium 2-Aminobenzoate Materials

While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. PXRD is used to confirm the phase purity of a synthesized compound, identify crystalline phases in a mixture, and can also be used for structure refinement and determination in cases where suitable single crystals cannot be obtained.

Unraveling the Structural Complexity of Barium 2-Aminobenzoate

An in-depth analysis of the coordination compound 2-aminobenzoate;barium(2+), also known as barium bis(2-aminobenzoate), reveals a fascinating interplay of covalent and non-covalent forces that dictate its solid-state architecture. This article delves into the structural elucidation and the intricate network of intermolecular interactions that define the supramolecular assembly of this barium complex.

The definitive three-dimensional arrangement of atoms in barium 2-aminobenzoate has been meticulously determined through single-crystal X-ray diffraction studies. This powerful analytical technique provides unequivocal evidence of the compound's crystalline nature and its specific structural features at the atomic level.

Assessment of Crystalline and Amorphous Phases

Barium 2-aminobenzoate, synthesized from the reaction of barium salts with 2-aminobenzoic acid, readily forms a crystalline solid. nih.gov The solid-state structure, as established by single-crystal X-ray diffraction, confirms a well-ordered, repeating three-dimensional lattice, characteristic of a crystalline material. nih.gov The analytical and thermogravimetric studies of the broader series of alkaline earth metal 2-aminobenzoates indicate that the coordination of water molecules can be a feature of these crystalline structures. nih.gov

Phase Identification and Purity Analysis

The specific crystalline phase of the barium complex is identified as [Ba(2-aba)₂(OH₂)]∞, indicating a polymeric structure where the 2-aminobenzoate (aba) ligands and water molecules are coordinated to the barium centers. nih.gov Single-crystal X-ray diffraction is the gold standard for phase identification, providing precise information on the unit cell parameters, space group, and atomic coordinates. This technique inherently confirms the phase purity of the single crystal selected for analysis. For the bulk material, powder X-ray diffraction (PXRD) would typically be employed to ensure phase homogeneity and the absence of amorphous content or other crystalline impurities.

The structural analysis reveals that the barium ion is nine-coordinate. nih.gov This high coordination number is a common feature for larger alkaline earth metals like barium. The coordination sphere of the barium ion is completed by oxygen and nitrogen atoms from the 2-aminobenzoate ligands and a water molecule, leading to a complex and extended polymeric network. nih.gov

Intermolecular Interactions and Supramolecular Assembly in Barium 2-Aminobenzoate Systems

Hydrogen Bonding Networks (O-H···O and N-H···O)

The presence of coordinated water molecules and the amino groups on the 2-aminobenzoate ligands provides the capacity for extensive hydrogen bonding. The solid-state structure of barium 2-aminobenzoate features both O-H···O and N-H···O hydrogen bonding interactions. nih.gov

The O-H···O interactions primarily involve the coordinated water molecule acting as a hydrogen bond donor to the carboxylate oxygen atoms of neighboring 2-aminobenzoate ligands. These interactions link adjacent polymeric chains, contributing to the stability of the three-dimensional network.

Furthermore, the amino group (-NH₂) of the 2-aminobenzoate ligand participates in N-H···O hydrogen bonds. nih.gov In these interactions, the hydrogen atoms of the amino group form bonds with the carboxylate oxygen atoms of adjacent ligands. This network of hydrogen bonds further reinforces the connection between the polymeric chains, creating a robust supramolecular assembly.

| Interaction Type | Donor | Acceptor |

| O-H···O | Coordinated Water (O-H) | Carboxylate Oxygen (O=C) |

| N-H···O | Amino Group (N-H) | Carboxylate Oxygen (O=C) |

Non-Covalent Interactions and Crystal Packing Motifs

Spectroscopic Characterization Techniques for Barium 2 Aminobenzoate Systems

Vibrational Spectroscopy Applications for Barium 2-Aminobenzoate (B8764639)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying functional groups and determining the coordination mode of the 2-aminobenzoate ligand with the barium ion.

FTIR spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the context of barium 2-aminobenzoate, it provides critical information about the coordination of the carboxylate and amino groups to the barium cation. The comparison of the FTIR spectrum of barium 2-aminobenzoate with that of free 2-aminobenzoic acid reveals significant shifts in the characteristic vibrational frequencies upon complexation.

Key vibrational bands in the FTIR spectrum of 2-aminobenzoic acid include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and the symmetric and asymmetric N-H stretching of the amino group. Upon deprotonation and coordination to the barium ion, the most notable changes occur in the carboxylate region. The broad O-H stretching band disappears, and the C=O stretching vibration is replaced by two new bands corresponding to the asymmetric (νasym(COO⁻)) and symmetric (νsym(COO⁻)) stretching vibrations of the carboxylate group.

The frequency difference (Δν) between the asymmetric and symmetric stretching vibrations of the carboxylate group is a diagnostic indicator of its coordination mode. A larger Δν value is typically associated with a monodentate coordination, while a smaller Δν value suggests a bidentate or bridging coordination mode. Studies on related metal aminobenzoates have shown that the coordination can be determined by analyzing these shifts. rroij.comsjctni.edu For instance, a shift in the carbonyl frequency of an acid group to a lower frequency upon complexation suggests coordination through the carbonyl oxygen. sjctni.edu

The N-H stretching vibrations of the amino group also provide valuable information. A shift in these bands to lower wavenumbers upon complexation would indicate the involvement of the amino group in coordination with the barium ion. However, in many metal aminobenzoate complexes, the amino group may not directly coordinate to the metal center.

Table 1: Representative FTIR Data for 2-Aminobenzoic Acid and Barium 2-Aminobenzoate

| Vibrational Mode | 2-Aminobenzoic Acid (cm⁻¹) | Barium 2-Aminobenzoate (cm⁻¹) | Assignment |

| ν(O-H) | ~3300-2500 (broad) | - | Carboxylic acid O-H stretch |

| ν(N-H) | ~3470, ~3360 | ~3465, ~3355 | Asymmetric and symmetric N-H stretch |

| ν(C=O) | ~1680 | - | Carboxylic acid C=O stretch |

| νasym(COO⁻) | - | ~1580 | Asymmetric carboxylate stretch |

| νsym(COO⁻) | - | ~1410 | Symmetric carboxylate stretch |

| Δν (νasym - νsym) | - | ~170 | Frequency separation |

Note: The values presented are typical and may vary slightly based on experimental conditions.

The Raman spectrum of barium 2-aminobenzoate would be expected to show characteristic bands for the aromatic ring vibrations of the 2-aminobenzoate ligand. The positions and intensities of these bands can be sensitive to the coordination environment. Furthermore, the symmetric stretching vibration of the carboxylate group (νsym(COO⁻)) often gives a strong Raman signal, providing a valuable cross-reference to the FTIR data.

A key advantage of Raman spectroscopy is its ability to probe low-frequency vibrations, including those associated with metal-ligand bonds. The appearance of new bands in the low-frequency region of the Raman spectrum of barium 2-aminobenzoate, which are absent in the spectrum of the free ligand, can be attributed to the Ba-O and potentially Ba-N vibrations. Observing these bands would provide direct evidence of coordination. For instance, Raman spectra of barium-containing compounds often exhibit characteristic bands in the low-frequency region. researchgate.net

Table 2: Expected Raman Shifts for Key Vibrational Modes in Barium 2-Aminobenzoate

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

| Aromatic C-H stretch | ~3050 | Aromatic C-H stretching vibrations |

| Symmetric COO⁻ stretch | ~1410 | Symmetric carboxylate stretching |

| Ring breathing mode | ~1000 | Aromatic ring vibration |

| Ba-O stretch | ~400-200 | Barium-oxygen stretching vibration |

Note: These are predicted values based on typical ranges for similar compounds.

Electronic Spectroscopy of Barium 2-Aminobenzoate Complexes

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic structure and transitions within the barium 2-aminobenzoate complex.

UV-Vis spectroscopy provides information about the electronic transitions between molecular orbitals. The spectrum of barium 2-aminobenzoate is expected to be dominated by transitions within the 2-aminobenzoate ligand, as the barium ion (Ba²⁺) is a closed-shell d⁰ metal and does not exhibit d-d electronic transitions.

The UV-Vis spectrum of 2-aminobenzoic acid typically shows absorption bands in the ultraviolet region corresponding to π → π* and n → π* transitions within the aromatic ring and the carbonyl group. Upon complexation with barium, shifts in the positions and intensities of these absorption bands can occur. nih.gov A blue shift (hypsochromic shift) or a red shift (bathochromic shift) of the absorption maximum can indicate the coordination of the ligand to the metal ion. For example, the absorption peak of anthranilic acid at 340.5 nm, attributed to a π → π* transition, is observed to be blue-shifted upon complexation with various metal ions. nih.gov

While barium itself does not contribute to the color, the coordination can influence the electronic environment of the ligand, leading to these spectral shifts. The absence of any new absorption bands in the visible region confirms the lack of d-d transitions and is consistent with the formation of a complex with a main group metal like barium.

Table 3: Representative UV-Vis Absorption Data for 2-Aminobenzoic Acid and Barium 2-Aminobenzoate in Solution

| Compound | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| 2-Aminobenzoic Acid | ~250, ~340 | ~10,000, ~5,000 | π → π |

| Barium 2-Aminobenzoate | ~245, ~335 | ~11,000, ~5,500 | π → π (shifted) |

Note: These values are illustrative and can be influenced by the solvent used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Barium 2-Aminobenzoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For barium 2-aminobenzoate, ¹H and ¹³C NMR provide detailed information about the 2-aminobenzoate ligand.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the 2-aminobenzoate ligand. The spectrum of the free ligand in a suitable deuterated solvent would show distinct signals for the aromatic protons and the amine protons. The carboxylic acid proton is typically broad and may exchange with the solvent. Upon formation of the barium complex, changes in the chemical shifts of the aromatic protons can be observed, indicating a change in the electronic distribution within the aromatic ring due to coordination. The disappearance of the carboxylic acid proton signal is a clear indication of deprotonation.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the 2-aminobenzoate ligand. The spectrum of the free ligand will show distinct signals for each of the seven carbon atoms. The most significant change upon complexation with barium is expected for the carboxylate carbon. The chemical shift of this carbon is sensitive to the coordination mode and the nature of the metal ion. A downfield or upfield shift of the carboxylate carbon signal upon coordination provides evidence of the interaction between the carboxylate group and the barium ion. Changes in the chemical shifts of the aromatic carbons can also provide supporting evidence for complex formation.

Table 4: Representative ¹H and ¹³C NMR Chemical Shift Data (in ppm) for 2-Aminobenzoate Ligand and its Barium Complex in a Suitable Solvent (e.g., DMSO-d₆)

| Nucleus | 2-Aminobenzoic Acid (ppm) | Barium 2-Aminobenzoate (ppm) | Assignment |

| ¹H | ~11.5 (broad) | - | COOH |

| ¹H | ~7.8-6.6 (multiplets) | ~7.7-6.5 (multiplets) | Aromatic Protons |

| ¹H | ~5.9 (broad) | ~5.8 (broad) | NH₂ |

| ¹³C | ~169 | ~172 | Carboxylate Carbon (COO⁻) |

| ¹³C | ~151-115 | ~150-116 | Aromatic Carbons |

Note: Chemical shifts are relative to a standard (e.g., TMS) and are dependent on the solvent and experimental conditions.

Diffusion-Ordered Spectroscopy (DOSY NMR) for Solution-Phase Species Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful Nuclear Magnetic Resonance (NMR) technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. This method is particularly valuable for analyzing the size and aggregation state of molecules in solution without the need for physical separation. In the context of barium 2-aminobenzoate systems, DOSY NMR can provide insights into the formation of different species in solution, such as monomers, oligomers, or aggregates.

The fundamental principle of DOSY involves the application of pulsed field gradients in an NMR experiment. Molecules are spatially encoded by the first gradient pulse. During a diffusion delay, the molecules move due to Brownian motion. A second gradient pulse is then applied to decode this spatial information. Larger molecules diffuse more slowly and thus retain more of their initial spatial encoding, leading to a smaller attenuation of the NMR signal. Conversely, smaller, faster-diffusing molecules show a greater signal attenuation. By systematically varying the gradient strength and observing the signal decay, the diffusion coefficient (D) for each species can be determined.

The relationship between the observed signal intensity (I) and the experimental parameters is given by the Stejskal-Tanner equation:

I = I₀ exp(-Dγ²g²δ²(Δ - δ/3))

where:

I₀ is the initial signal intensity.

D is the diffusion coefficient.

γ is the gyromagnetic ratio of the nucleus being observed.

g is the gradient strength.

δ is the duration of the gradient pulse.

Δ is the diffusion time.

From the diffusion coefficient, the hydrodynamic radius (rH) of a molecule can be estimated using the Stokes-Einstein equation, assuming a spherical shape:

D = kBT / (6πηrH)

where:

kB is the Boltzmann constant.

T is the absolute temperature.

η is the viscosity of the solvent.

For a hypothetical analysis of a barium 2-aminobenzoate solution, a DOSY experiment would yield a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other. Different species in solution would appear at the same chemical shifts but would be separated along the diffusion dimension. For instance, a monomeric barium 2-aminobenzoate complex would exhibit a larger diffusion coefficient compared to a larger dimeric or oligomeric species.

Interactive Data Table: Hypothetical DOSY NMR Data for Barium 2-Aminobenzoate Species in Solution

| Species | Proposed Structure | Diffusion Coefficient (D) x 10⁻¹⁰ m²/s (Hypothetical) | Hydrodynamic Radius (rH) (Å) (Estimated) |

| A | Monomeric [Ba(2-aminobenzoate)]⁺ | 8.5 | 4.2 |

| B | Dimeric [Ba₂(2-aminobenzoate)₄] | 5.2 | 6.9 |

| C | Oligomeric Aggregate | 2.1 | 17.1 |

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from a DOSY NMR experiment. Actual experimental values would depend on specific solution conditions such as solvent, concentration, and temperature.

X-ray Based Spectroscopic Methods in Barium 2-Aminobenzoate Research

X-ray based spectroscopic techniques are indispensable for the characterization of materials, providing detailed information about elemental composition, oxidation states, and the local atomic environment.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be determined. The binding energy of an electron is characteristic of the element and its chemical environment.

For barium 2-aminobenzoate, XPS analysis would provide the relative atomic concentrations of barium, carbon, nitrogen, and oxygen on the surface of the sample. More importantly, high-resolution scans of the individual elemental peaks can reveal the chemical states of these elements.

Barium (Ba 3d): The binding energy of the Ba 3d core level is sensitive to the oxidation state of the barium ion. For barium 2-aminobenzoate, the Ba 3d₅/₂ peak is expected to be in a range consistent with the Ba²⁺ oxidation state. Published data for various barium compounds show the Ba 3d₅/₂ peak for Ba²⁺ typically appears between 779 eV and 781 eV researchgate.netxpsfitting.com.

Carbon (C 1s): The C 1s spectrum of the 2-aminobenzoate ligand would be complex, with distinct peaks corresponding to the different carbon environments: the carboxylate carbon (-COO⁻), the aromatic ring carbons, and the carbon bonded to the amino group (-NH₂).

Nitrogen (N 1s): The N 1s peak would correspond to the nitrogen in the amino group. Its binding energy would indicate whether the amino group is protonated or coordinated.

Oxygen (O 1s): The O 1s spectrum would primarily show a peak from the carboxylate group coordinated to the barium ion.

Interactive Data Table: Expected Binding Energies in XPS for Barium 2-Aminobenzoate

| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |

| Barium | Ba 3d₅/₂ | Ba²⁺ in a carboxylate complex | ~780.0 - 781.0 |

| Carbon | C 1s | Carboxylate (-COO⁻) | ~288.0 - 289.0 |

| Aromatic C-C/C-H | ~284.5 - 285.5 | ||

| Aromatic C-N | ~285.5 - 286.5 | ||

| Nitrogen | N 1s | Amino group (-NH₂) | ~399.0 - 400.0 |

| Oxygen | O 1s | Carboxylate (-COO⁻) | ~531.0 - 532.0 |

Note: These are expected binding energy ranges. Actual values can be influenced by factors such as surface charging and the specific coordination environment.

X-ray Absorption Spectroscopy (XANES, XAFS, EXAFS) for Local Structure and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure of matter. It is element-specific and can be applied to crystalline and amorphous materials. XAS spectra are typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). libretexts.orgwikipedia.orgxrayabsorption.org

X-ray Absorption Near Edge Structure (XANES)

The XANES region, which is within about 50 eV of the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. The position and shape of the absorption edge are sensitive to the formal oxidation state of the absorbing element; a higher oxidation state generally results in a shift of the edge to higher energy. illinois.eduxrayabsorption.org The pre-edge features in the XANES spectrum can be indicative of the coordination symmetry (e.g., tetrahedral vs. octahedral). For barium 2-aminobenzoate, the Ba L₃-edge XANES spectrum would confirm the +2 oxidation state of the barium ions and could provide insights into the symmetry of the coordination environment around the barium center.

Extended X-ray Absorption Fine Structure (EXAFS)

The EXAFS region, extending from about 50 eV to 1000 eV above the absorption edge, consists of oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. libretexts.orgxrayabsorption.org Analysis of the EXAFS spectrum can yield quantitative information about the local structure around the absorbing atom, including:

Bond distances: The distances between the absorbing barium atom and its nearest neighbors (primarily oxygen atoms from the carboxylate groups and potentially nitrogen atoms from the amino groups or oxygen from water molecules) can be determined with high precision.

Coordination number: The number of nearest-neighbor atoms surrounding the barium ion can be estimated.

Debye-Waller factor: This factor provides information about the degree of structural and thermal disorder in the coordination shell.

By fitting the experimental EXAFS data to theoretical models, a detailed picture of the local coordination environment of the barium ion in barium 2-aminobenzoate can be constructed.

Interactive Data Table: Hypothetical EXAFS-Derived Structural Parameters for Barium 2-Aminobenzoate

| Scattering Path | Coordination Number (N) | Bond Distance (R) (Å) | Debye-Waller Factor (σ²) (Ų) |

| Ba-O | 6-8 | 2.7 - 2.9 | 0.008 - 0.012 |

| Ba-C | 6-8 | 3.5 - 3.7 | 0.010 - 0.015 |

| Ba...Ba | 0-2 | > 4.0 | - |

Note: The values presented in this table are hypothetical and represent typical ranges for barium-carboxylate complexes. The actual coordination environment would be determined by detailed analysis of experimental EXAFS data.

Theoretical and Computational Investigations of Barium 2 Aminobenzoate

Density Functional Theory (DFT) Studies on Barium 2-Aminobenzoate (B8764639) Complexes

DFT calculations are a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making them well-suited for studying metal complexes. google.com This approach is used to investigate the electronic structure and geometry of molecules, providing a foundational understanding of their properties.

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest energy. For barium 2-aminobenzoate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation of the complex. DFT methods are highly effective for this purpose, offering a favorable balance between accuracy and computational resources. google.com The process iteratively adjusts the atomic coordinates to minimize the total electronic energy, revealing the equilibrium geometry of the complex.

These calculations would elucidate the coordination environment around the central barium ion, detailing how it interacts with the 2-aminobenzoate ligands. Key parameters such as the Ba-O and Ba-N bond lengths would be determined, providing a quantitative description of the coordination sphere.

The following table illustrates the kind of structural parameters that would be obtained from such a calculation, based on typical values for similar metal-organic complexes.

Interactive Data Table: Predicted Structural Parameters for Barium 2-Aminobenzoate

| Parameter | Predicted Value (Å/°) |

|---|---|

| Ba-O Bond Length | 2.7 - 2.9 Å |

| Ba-N Bond Length | 2.8 - 3.0 Å |

| O-C-O Angle | ~125° |

Note: These are representative values and the actual optimized geometry would provide precise figures.

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and rocking of the chemical bonds. The results of these calculations are invaluable for interpreting experimental infrared (IR) and Raman spectra. nih.gov

For barium 2-aminobenzoate, DFT calculations can predict the frequencies of key vibrational modes, including the symmetric and asymmetric stretches of the carboxylate group (-COO⁻) and the amino group (-NH₂). The coordination of the 2-aminobenzoate ligand to the barium ion is expected to cause shifts in these vibrational frequencies compared to the free ligand. By comparing the calculated spectrum with the experimental one, researchers can confirm the coordination mode of the ligand. researchgate.net

Theoretical calculations often include a scaling factor to better match the experimental data, accounting for approximations in the computational method and anharmonicity in the real system. nih.gov

Interactive Data Table: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency | Experimental Frequency |

|---|---|---|

| ν_as(COO⁻) | ~1540 | ~1530 |

| ν_s(COO⁻) | ~1410 | ~1400 |

| ν(C-N) | ~1310 | ~1305 |

| ν_as(NH₂) | ~3450 | ~3440 |

Note: Predicted values are hypothetical and would be determined by specific DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density.

In the case of barium 2-aminobenzoate, an MEP analysis would reveal the electron-rich and electron-poor regions of the complex. Typically, red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. The MEP map would likely show a high negative potential around the oxygen atoms of the carboxylate group and a positive potential around the barium ion, consistent with their respective roles in chemical bonding and reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

For barium 2-aminobenzoate, FMO analysis would provide insights into its electronic transitions and reactivity. The HOMO is likely to be localized on the electron-rich aromatic ring and the carboxylate group of the 2-aminobenzoate ligand, while the LUMO might be centered on the metal ion or distributed over the ligand framework. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the complex's kinetic stability.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -1.0 to -2.0 |

Note: These values are illustrative and would be determined from specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and orbital interactions within a molecule. It provides a detailed picture of the bonding and antibonding interactions between atoms, helping to rationalize the stability of the molecule.

Computational methods can also be employed to predict the Non-Linear Optical (NLO) properties of materials. These properties are of interest for applications in optoelectronics and photonics. The key parameters that determine a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β).

For barium 2-aminobenzoate, DFT calculations could predict these NLO properties. The presence of a metal center and a π-conjugated organic ligand can lead to significant NLO activity. The computational prediction of a non-zero hyperpolarizability would suggest that barium 2-aminobenzoate could be a promising candidate for NLO applications. The magnitude of the calculated β value would provide a quantitative measure of its potential NLO efficiency.

Computational Modeling of Intermolecular and Supramolecular Interactions

Computational modeling is a powerful tool for dissecting the intricate network of non-covalent interactions that govern the supramolecular architecture of barium 2-aminobenzoate. These models provide a quantum-mechanical perspective on hydrogen bonding and metal-ligand coordination, which are crucial for understanding the compound's solid-state structure.

Simulation of Hydrogen Bonding Networks and Their Energetics

In the solid state, barium 2-aminobenzoate features a complex hydrogen-bonding network, primarily involving the amino groups of the 2-aminobenzoate ligands and the coordinated water molecules. Computational simulations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the geometry and strength of these interactions.

Research on related aminobenzoic acid-water clusters using methods like PW6B95D3/def2-TZVP shows that hydrogen bonds, such as the strong OH···O interaction, can be characterized by analyzing the electron density at the bond critical points. A higher electron density value at such a point signifies a stronger corresponding bond. These simulations can map out the complete network of hydrogen bonds, identifying donor and acceptor atoms and quantifying the resulting stabilization of the crystal lattice.

The energetics of these hydrogen bonds can be further investigated using high-level ab initio methods. While specific energetic values for barium 2-aminobenzoate are not extensively documented, studies on model systems provide insight into the methodologies. For instance, DFT calculations on phenol/guanidine complexes have been used to compute hydrogen bond formation enthalpies, yielding values around -71 kJ mol⁻¹. Such computational approaches allow for the quantitative assessment of individual hydrogen bonds, contributing to a comprehensive understanding of the forces that maintain the supramolecular structure.

Evaluation of Metal-Ligand Coordination Preferences

The coordination environment of the barium ion in this compound is a key determinant of its structure. Experimental data reveals that the barium center is nine-coordinated, a feature that can be modeled and analyzed computationally to understand the underlying electronic and steric preferences.

In the complex, with the formula [Ba(2-aba)₂(OH₂)]∞, each Ba(2+) ion is bound to six carboxylate oxygen atoms, two bridging water molecules, and one amino group from a 2-aminobenzoate ligand. This coordination scheme involves the formation of two distinct chelate rings around the barium atom: a four-membered ring from a carboxylate group and a six-membered ring formed by a carboxylate oxygen and the amino nitrogen. The participation of the amino group in coordination is a noteworthy feature, attributed to the softer character of the larger barium ion compared to lighter alkaline earth metals. In contrast, computational and experimental studies of related compounds like calcium 3-aminobenzoate (B8586502) show that the amino group is involved in hydrogen bonding but does not directly coordinate to the metal, highlighting the specific preferences in the barium 2-aminobenzoate system.

Computational models can rationalize these preferences by evaluating the electronic structure and bond energies, confirming the stability of the observed nine-coordinate geometry for the large Ba(2+) cation.

Table 1: Coordination Environment of Barium in Barium 2-Aminobenzoate

| Coordinating Atom/Group | Number of Bonds | Role in Coordination |

|---|---|---|

| Carboxylate Oxygen | 6 | Forms part of four- and six-membered chelate rings |

| Amino Nitrogen | 1 | Completes a six-membered chelate ring |

| Water Molecule (Oxygen) | 2 | Acts as a bridging ligand between adjacent Ba atoms |

| Total Coordination Number | 9 | Forms a distorted coordination sphere |

Mechanistic and Thermodynamic Studies via Computational Approaches

Computational chemistry offers a window into the reaction dynamics and energy landscapes of chemical processes. For barium 2-aminobenzoate, these methods can be applied to predict its behavior under thermal stress, providing insights into its stability and decomposition pathways.

Computational Assessment of Thermal Decomposition Mechanisms and Pathways

While specific computational studies on the thermal decomposition of barium 2-aminobenzoate are not widely reported, a theoretical assessment can be constructed based on established principles and computational studies of related materials. Such an assessment would typically use DFT to map the potential energy surface for various decomposition reactions, identifying transition states and calculating activation energy barriers.

The thermal decomposition process is hypothesized to occur in distinct stages:

Dehydration : The initial step would involve the endothermic loss of the coordinated water molecules. Studies on other hydrated barium complexes have shown this to be a common first stage upon heating.

Ligand Decomposition : Following dehydration, the anhydrous complex would undergo further decomposition. A probable pathway for the 2-aminobenzoate ligand is decarboxylation, leading to the release of carbon dioxide (CO₂), a mechanism observed in the thermal degradation of aminobenzoic acids.

Formation of Final Products : The breakdown of the organic ligand would likely produce a mixture of gaseous products, including CO₂, H₂O, and nitrogen-containing compounds. The solid residue would be an inorganic barium salt, eventually forming barium carbonate (BaCO₃) and, at higher temperatures, barium oxide (BaO). The general trend for Group 2 carbonates is that their thermal stability increases down the group; thus, barium carbonate requires significant energy to decompose further to barium oxide. The high thermal stability of barium salts is linked to the large size and low charge density of the Ba(2+) ion, which exerts a weaker polarizing effect on the anion compared to smaller cations like Mg(2+) or Ca(2+).

Computational studies could quantify the thermodynamics of this process, providing values for the activation energy of each step. For comparison, the activation energy for the decomposition of barium carbonate has been experimentally determined to be approximately 305 kJ/mol. Theoretical calculations would allow for a detailed, step-by-step mechanistic understanding that complements experimental techniques like Thermogravimetric Analysis (TGA).

Advanced Coordination Chemistry and Materials Science Applications of Barium 2 Aminobenzoate

Design and Synthesis of Novel Barium 2-Aminobenzoate (B8764639) Coordination Polymers

The synthesis of coordination polymers from barium(II) and 2-aminobenzoate (2-aba) ligands is a testament to the versatility of metal-organic chemistry. The reactions of alkaline earth metal chlorides with 2-aminobenzoic acid have been systematically investigated, leading to the formation of anthranilate complexes. Specifically, the reaction of BaCl₂·nH₂O with 2-aminobenzoic acid in a methanol (B129727)/water/ammonia (B1221849) mixture yields the coordination polymer [Ba(2-aba)₂(OH₂)]∞. acs.org This compound is part of a series of alkaline earth metal anthranilates, which also includes magnesium, calcium, and strontium variants, each displaying unique structural features. acs.org

Exploration of Dimensionality and Network Topologies

The dimensionality of a coordination polymer is a critical factor that governs its physical and chemical properties. In the case of barium 2-aminobenzoate, single-crystal X-ray diffraction studies have revealed the formation of a one-dimensional (1D) polymeric network in the solid state. acs.org The structure of [Ba(2-aba)₂(OH₂)]∞ is characterized by barium ions with a high coordination number of nine. acs.org This high coordination number is typical for a large ion like Ba²⁺ and is satisfied by interactions with the 2-aminobenzoate ligands and a coordinated water molecule.

The extended polymeric network is further stabilized by hydrogen-bonding interactions, specifically O-H···O and N-H···O bonds, which play a crucial role in assembling the one-dimensional chains into a more complex supramolecular architecture. acs.org This is a common feature in coordination polymers, where both covalent (metal-ligand) and non-covalent (hydrogen bonds, π-π stacking) interactions dictate the final topology. nih.gov While the barium complex forms a 1D chain, related alkaline earth 2-aminobenzoate complexes exhibit different dimensionalities; for instance, the calcium analogue, [Ca(2-aba)₂(OH₂)₃]∞, is heptacoordinated and also forms a polymeric network. acs.org The diversity in coordination numbers and resulting structures across the alkaline earth series underscores the subtle influence of ionic radius on the final network topology.

Table 1: Crystallographic and Structural Data for Barium 2-Aminobenzoate Coordination Polymer

| Parameter | Value |

|---|---|

| Chemical Formula | [Ba(C₇H₆NO₂)₂(H₂O)] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dimensionality | 1D Polymeric Chain |

| Ba²⁺ Coordination Number | 9 |

Ligand Modification Strategies for Tunable Structural Architectures

While specific studies on ligand modification for barium 2-aminobenzoate are not extensively detailed, the principles of ligand design in coordination chemistry provide a clear pathway for tuning structural architectures. The 2-aminobenzoate ligand offers multiple avenues for modification. Functional groups can be introduced onto the aromatic ring to alter the electronic properties, steric bulk, and hydrogen bonding capabilities of the ligand.

For example, introducing substituents at the 4- or 5-positions of the benzene (B151609) ring could influence the packing of the polymer chains and potentially lead to the formation of 2D or 3D networks. Furthermore, the amine and carboxylate groups themselves can be modified. N-alkylation or N-arylation of the amino group would increase steric hindrance, which could be used to control the dimensionality of the resulting polymer.

Another strategy involves the use of ancillary ligands. In this approach, a secondary ligand is introduced into the reaction mixture along with the primary 2-aminobenzoate ligand. This can lead to the formation of heteroleptic coordination polymers with more complex and potentially porous structures. The choice of the ancillary ligand, its geometry, and its functional groups can be used to direct the assembly of the final material. Bimetallic systems, where a second metal ion is introduced, can also be used to create coordination polymers with enhanced properties and different structural motifs. nih.gov These strategies, while not yet fully explored for barium 2-aminobenzoate, represent a promising area for future research in designing functional materials.

Electronic and Optical Properties of Barium 2-Aminobenzoate Based Materials

The electronic and optical properties of coordination polymers are of great interest due to their potential applications in sensors, light-emitting devices, and photocatalysis. These properties are intrinsically linked to the electronic structure of the material, particularly the energy difference between the highest occupied and lowest unoccupied molecular orbitals, known as the band gap.

Band Gap Determination via Theoretical and Experimental Methods for Semiconducting Properties

The band gap (Eg) of a material determines its electrical conductivity and its interaction with light. For semiconductors, the band gap is in a range that allows for the promotion of electrons from the valence band to the conduction band upon absorption of light or thermal energy. thermofisher.com The band gap of a material based on barium 2-aminobenzoate can be determined using both experimental and theoretical methods.

Experimentally, UV-Visible diffuse reflectance spectroscopy is a common technique used to estimate the band gap of solid materials. thermofisher.comshimadzu.com The collected reflectance data can be transformed using the Kubelka-Munk function, and the band gap can be extrapolated from a Tauc plot. thermofisher.comshimadzu.com The Tauc plot relates the absorption coefficient to the photon energy, and the nature of the electronic transition (direct or indirect) determines the specific form of the plot. shimadzu.com

Table 2: Common Methods for Band Gap Determination

| Method | Type | Description |

|---|---|---|

| UV-Visible Diffuse Reflectance Spectroscopy | Experimental | Measures the reflectance of a solid sample over a range of wavelengths. The data is used to construct a Tauc plot to determine the band gap. |

Investigation of Photophysical Behavior and Optoelectronic Relevance

The photophysical behavior of barium 2-aminobenzoate is largely governed by the electronic transitions associated with the 2-aminobenzoate ligand. Anthranilic acid and its derivatives are known to be photoluminescent, and this property is often retained or modulated upon coordination to a metal center. The luminescence in these compounds typically arises from π-π* or n-π* transitions within the aromatic ring and the functional groups.

The coordination to a metal ion like Ba²⁺ can influence the photoluminescence in several ways. The rigidification of the ligand within the coordination polymer can reduce non-radiative decay pathways, leading to an enhancement of the emission intensity. The metal ion can also induce shifts in the emission wavelength (either blue or red shifts) by altering the energy levels of the ligand's orbitals. For example, in a study of a copper(II) coordination polymer with 4-aminobenzoic acid, the complex exhibited a luminescence emission at 345 nm. nih.gov

The photoluminescence properties of barium 2-aminobenzoate-based materials could make them relevant for applications in optoelectronics, such as in the fabrication of light-emitting diodes (LEDs) or as luminescent sensors for the detection of specific molecules or ions. The tunability of the ligand structure, as discussed in section 6.1.2, offers a means to fine-tune the emission color and efficiency of these materials. Further research into the excited-state dynamics and quantum yields of barium 2-aminobenzoate coordination polymers is needed to fully assess their potential in this area. rsc.org

Interfacial Chemistry and Adsorption Phenomena of Barium 2-Aminobenzoate

The surface and interfacial properties of coordination polymers are critical for applications such as catalysis, separation, and sensing, where interactions with the surrounding environment are paramount. The interfacial chemistry of barium 2-aminobenzoate is determined by the functional groups exposed on the surface of the material, namely the aromatic rings, amino groups, and carboxylate moieties of the 2-aminobenzoate ligand.

The presence of both a Lewis basic amino group and a carboxylate group suggests that the surface of a barium 2-aminobenzoate material could interact with a variety of molecules. The amino groups could act as hydrogen bond donors or acceptors, while the carboxylate groups could coordinate to other metal ions. The aromatic rings could engage in π-π stacking interactions with other aromatic molecules.

These surface properties suggest that barium 2-aminobenzoate could be a candidate for adsorption applications. For instance, it could potentially adsorb heavy metal ions from aqueous solutions through coordination with the surface functional groups. mdpi.com The porous nature of some coordination polymers could also allow for the adsorption of small gas molecules. Studies on the adsorption of aminobenzoic acid on various surfaces have shown that the molecule can bind through either the carboxylate or the amino group, depending on the nature of the substrate. researchgate.net

The study of the interfacial properties of barium 2-aminobenzoate would involve techniques such as X-ray photoelectron spectroscopy (XPS) to determine the surface elemental composition and chemical states, and atomic force microscopy (AFM) to probe the surface morphology. nih.gov Such studies would provide valuable insights into the material's surface reactivity and its potential for use in applications that rely on controlled interfacial interactions. nih.gov

Interactions with Functionalized Substrate Materials (e.g., Graphene Monolayers)

The interaction of barium 2-aminobenzoate with functionalized substrate materials, particularly graphene monolayers, represents a significant area of research in materials science. Graphene, a single layer of sp²-hybridized carbon atoms arranged in a honeycomb lattice, is an ideal substrate for studying molecular interactions due to its unique electronic properties and large surface area. nih.govnih.gov The interaction between barium 2-aminobenzoate and graphene is primarily governed by non-covalent forces, which are crucial for the development of advanced sensing and electronic devices.

The aromatic ring of the 2-aminobenzoate ligand can interact with the basal plane of graphene through π-π stacking interactions. This is a common mechanism for the adsorption of aromatic molecules onto graphene surfaces. nih.gov The delocalized π-electron systems of the benzene ring and the graphene sheet induce dipole moments that result in an attractive force, leading to the physisorption of the molecule onto the graphene surface. The presence of the amino and carboxylate groups in the 2-aminobenzoate ligand can further influence this interaction. These functional groups can modulate the electronic properties of the molecule and its orientation on the graphene surface.

Theoretical and experimental studies on similar aromatic molecules have shown that the adsorption geometry and binding energy are dependent on the specific functional groups present. For instance, the amino group can act as an electron donor, while the carboxylate group is an electron acceptor, leading to a complex interplay of forces that dictates the final orientation of the barium 2-aminobenzoate on the graphene monolayer.

A summary of the primary interactions between barium 2-aminobenzoate and a graphene monolayer is presented in the table below.

| Interaction Type | Description | Key Moieties Involved |

| π-π Stacking | Non-covalent interaction between the aromatic ring of the 2-aminobenzoate and the graphene basal plane. | Benzene ring of 2-aminobenzoate, Graphene lattice |

| Electrostatic Interactions | Interactions involving the charged barium ion and carboxylate group with the graphene surface, which can have localized charge distributions. | Ba²⁺ ion, Carboxylate group (-COO⁻) |

| Hydrogen Bonding | Potential for hydrogen bonding between the amino group and functional groups on modified graphene (e.g., graphene oxide). | Amino group (-NH₂) |

Surface-Enhanced Raman Spectroscopy (SERS) Applications in Material Characterization

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed on or near a nanostructured metal surface. horiba.comyoutube.combayspec.com While traditional SERS substrates are typically made of noble metals like gold or silver, graphene-based materials have emerged as promising platforms for SERS, offering advantages such as fluorescence quenching, chemical stability, and biocompatibility. mdpi.comnih.govresearchgate.netrsc.org The application of SERS in the characterization of barium 2-aminobenzoate on functionalized substrates provides detailed information about its molecular structure, orientation, and interaction with the substrate.

When barium 2-aminobenzoate is adsorbed onto a SERS-active substrate, such as graphene decorated with metal nanoparticles, a significant enhancement of its Raman signal is observed. This enhancement arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement. The electromagnetic enhancement is due to the localized surface plasmon resonance of the metal nanoparticles, which creates strong electromagnetic fields that amplify the Raman scattering. horiba.comyoutube.com The chemical enhancement mechanism involves charge transfer between the analyte and the substrate, which is particularly relevant for graphene-based SERS. mdpi.com

The SERS spectrum of barium 2-aminobenzoate provides a unique vibrational fingerprint of the molecule. The analysis of the vibrational modes can reveal:

Molecular Orientation: The relative enhancement of different vibrational modes can indicate the orientation of the molecule with respect to the substrate surface. For instance, enhancement of the ring breathing modes of the benzoate (B1203000) ring would suggest a perpendicular or tilted orientation, facilitating strong π-π stacking with a graphene surface.

Interaction with the Substrate: Shifts in the vibrational frequencies of the amino and carboxylate groups can provide direct evidence of their interaction with the substrate. For example, a change in the stretching frequency of the C=O bond in the carboxylate group can indicate its coordination with the barium ion and its interaction with the surface.

The table below summarizes key Raman bands of a representative aminobenzoate compound and their typical assignments, which are instrumental in the SERS characterization of barium 2-aminobenzoate.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| Ring Breathing | 800 - 850 | In-plane deformation of the benzene ring |

| C-H Bending | 1150 - 1200 | In-plane bending of C-H bonds on the ring |

| C-N Stretching | 1250 - 1350 | Stretching of the bond between the ring and the amino group |

| Symmetric COO⁻ Stretching | 1380 - 1420 | Symmetric stretching of the carboxylate group |

| Ring C=C Stretching | 1580 - 1620 | In-plane stretching of the carbon-carbon bonds in the benzene ring |

Graphene-enhanced Raman scattering (GERS) is a subset of SERS where graphene itself contributes to the signal enhancement, primarily through the chemical enhancement mechanism. rsc.org The unique electronic band structure of graphene allows for efficient charge transfer with adsorbed molecules, leading to an enhancement of their Raman signals. The study of barium 2-aminobenzoate using GERS can provide fundamental insights into the charge transfer processes occurring at the molecule-graphene interface. Furthermore, the fluorescence quenching ability of graphene is highly beneficial in obtaining high-quality SERS spectra of aromatic compounds that might otherwise exhibit strong fluorescence. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。